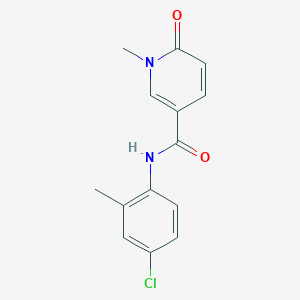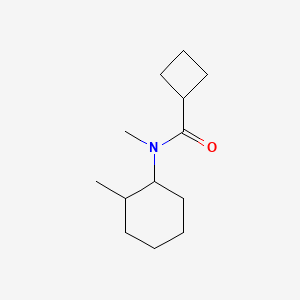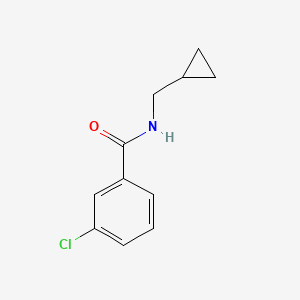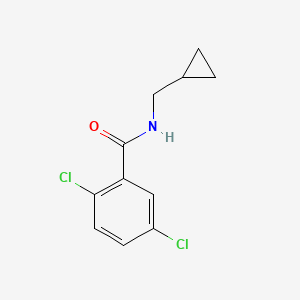
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as GW 501516, is a synthetic chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but it has gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ by this compound 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and fat burning.
Biochemical and Physiological Effects:
In addition to its effects on lipid and glucose metabolism, this compound 501516 has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and fat burning. Additionally, this compound 501516 has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic effects in the treatment of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied in animal models. Additionally, it is relatively easy to administer and has a long half-life, which allows for convenient dosing schedules. However, one limitation of using this compound 501516 in lab experiments is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases, as it has been shown to have beneficial effects on lipid and glucose metabolism, inflammation, and oxidative stress in animal models. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound 501516 in humans, as well as its potential use in treating certain types of cancer. Finally, there is interest in developing more selective PPARδ agonists that may have fewer off-target effects than this compound 501516.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 involves several steps, including the condensation of 2-methyl-4-chloroaniline and 2-cyanopyridine to form the intermediate 2-methyl-4-chloro-N-(pyridin-2-yl)aniline. This intermediate is then reacted with methyl isocyanate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis in animal models. Additionally, this compound 501516 has been investigated for its potential use in treating certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-11(15)4-5-12(9)16-14(19)10-3-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWVCZVWOLJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)












![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
